molecular formula C21H19N3O5 B2549163 N-(2,4-dimethylphenyl)-1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 852365-31-2

N-(2,4-dimethylphenyl)-1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2549163
CAS No.: 852365-31-2
M. Wt: 393.399
InChI Key: KEKIHWNQKQMUPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)-1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H19N3O5 and its molecular weight is 393.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photosensitive Protecting Groups

Photosensitive Protecting Groups — A Review

This review highlights the potential of photosensitive protecting groups like 2-nitrobenzyl and 3-nitrophenyl in synthetic chemistry. These groups show promise for future applications due to their ability to be removed under specific light conditions, allowing for precise control in the synthesis of complex molecules (Amit, Zehavi, & Patchornik, 1974).

Nitrosamines in Water

Kinetics and Mechanism of Formation and Destruction of N-nitrosodimethylamine in Water – A Review

This paper discusses the formation and degradation of nitrosamines like N-nitrosodimethylamine (NDMA) in water, which are relevant to understanding environmental and health implications of nitro and nitroso compounds. It covers mechanisms and kinetics of their reactions with various disinfectants, as well as methods for their destruction, providing a foundation for managing such compounds in environmental contexts (Sharma, 2012).

1,2-Dihydropyridines and Related Compounds

1,2-Oxazines, 1,2-benzoxazines and Related Compounds

The synthesis and importance of 1,2-oxazines and related compounds, which are closely related to 1,2-dihydropyridines, are reviewed. These compounds are of interest for their electrophilic properties and potential as chiral synthons, indicating their utility in creating targeted chemical entities with specific biological activities (Sainsbury, 1991).

Advanced Oxidation Processes for Organic Pollutants

A Review on the Degradation of Acetaminophen by Advanced Oxidation Process

Advanced Oxidation Processes (AOPs) are discussed for their ability to degrade recalcitrant organic pollutants, including insights into kinetics, mechanisms, and by-products. This review underlines the importance of such processes in treating complex organic compounds, which could be relevant for the degradation or modification of specialized compounds like "N-(2,4-dimethylphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide" in environmental or laboratory settings (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-1-[(3-nitrophenyl)methoxy]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5/c1-14-8-9-19(15(2)11-14)22-20(25)18-7-4-10-23(21(18)26)29-13-16-5-3-6-17(12-16)24(27)28/h3-12H,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEKIHWNQKQMUPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.